molecular formula C16H11ClFN3O3 B12694842 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-78-0

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B12694842
CAS No.: 280571-78-0
M. Wt: 347.73 g/mol
InChI Key: NULGGFBESGMEGT-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a furan ring, a triazole ring, and a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms onto the furan ring and phenyl ring, respectively.

    Formation of the Propenone Moiety: The propenone moiety is introduced through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.

    Formation of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions, often using azides and alkynes as starting materials.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts, such as transition metals, are often employed to enhance reaction rates and selectivity. Additionally, continuous flow reactors may be used to scale up the production process while maintaining control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

    Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with neurotransmitter systems in the central nervous system. The compound is believed to modulate the release and reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation helps alleviate symptoms of depression by restoring the balance of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a triazole ring, along with the propenone moiety, allows for diverse interactions with biological targets and makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

280571-78-0

Molecular Formula

C16H11ClFN3O3

Molecular Weight

347.73 g/mol

IUPAC Name

1-[4-chloro-5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H11ClFN3O3/c17-11-6-15(12(22)7-13(23)16-19-8-20-21-16)24-14(11)5-9-1-3-10(18)4-2-9/h1-4,6-8,23H,5H2,(H,19,20,21)

InChI Key

NULGGFBESGMEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(O2)C(=O)C=C(C3=NC=NN3)O)Cl)F

Origin of Product

United States

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